5-Chloroisoquinoline-1-carbonitrile: A Core Scaffold for Advanced Drug Discovery
5-Chloroisoquinoline-1-carbonitrile: A Core Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers
Abstract: 5-Chloroisoquinoline-1-carbonitrile is a halogenated heterocyclic nitrile that has emerged as a crucial building block in medicinal chemistry. Its unique electronic and steric properties make it an invaluable intermediate for synthesizing complex molecular architectures targeting a range of therapeutic areas. The isoquinoline core is a well-established pharmacophore found in numerous natural products and FDA-approved drugs, exhibiting activities from anticancer to antiviral.[1][2][3] This guide provides an in-depth analysis of the chemical properties, reactivity principles, and strategic applications of 5-Chloroisoquinoline-1-carbonitrile, offering field-proven insights for researchers in drug development.
Core Chemical Properties & Structural Attributes
5-Chloroisoquinoline-1-carbonitrile belongs to the family of substituted isoquinolines, which are structural isomers of quinoline. The strategic placement of a chloro group at the C5 position and a nitrile group at the C1 position significantly influences the molecule's reactivity and potential for derivatization.
Molecular Profile
A clear identification of the molecule's core attributes is the first step in any experimental design. The fundamental properties are summarized below.
| Property | Data | Source |
| IUPAC Name | 5-chloroisoquinoline-1-carbonitrile | N/A |
| Synonyms | 1-Cyano-5-chloroisoquinoline | N/A |
| CAS Number | 1231761-25-3 | [4] |
| Molecular Formula | C₁₀H₅ClN₂ | [4] |
| Molecular Weight | 188.61 g/mol | [4] |
| MDL Number | MFCD22096567 | [4] |
| Canonical SMILES | N#CC1=NC=CC2=C1C=CC=C2Cl | (Derived) |
| InChI Key | CXFDSWMDWPVWKF-UHFFFAOYSA-N | [5] |
Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature, which is common for specialized research intermediates.
Electronic Landscape & Reactivity Profile
The reactivity of the isoquinoline ring is dictated by the nitrogen heteroatom, which deactivates the heterocyclic ring towards electrophilic attack and activates it for nucleophilic substitution. The presence of the chloro and nitrile substituents further modulates this behavior.
-
Nucleophilic Aromatic Substitution (SₙAr): The nitrile group (-CN) at the C1 position is a strong electron-withdrawing group, which, combined with the ring nitrogen, makes the C1 position highly electrophilic. The chlorine atom at this position in related isomers is known to be susceptible to displacement by nucleophiles. While the target molecule has the nitrile at C1, the general principle of activation at this position remains. Nucleophilic reactions on the isoquinoline core preferably target the 1-position.[6]
-
Electrophilic Aromatic Substitution (SₑAr): Electrophilic attacks, such as nitration or halogenation, are directed towards the benzene ring portion of the scaffold. These reactions occur preferentially at the C5 and C8 positions.[6] The existing chlorine at C5 will influence the regioselectivity of further substitutions through its directing effects.
-
Modification of the Nitrile Group: The C1-nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid (like in the related compound 5-Chloroisoquinoline-1-carboxylic acid[7]), reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems.
Caption: General reactivity of the isoquinoline nucleus.
Strategic Importance in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1][2] Its derivatives are explored for a wide range of applications.
-
Antiviral Agents: A closely related analog, 5-Chloroisoquinoline-1-carboxylic acid, acts as an inhibitor of the NS5A replication complex, indicating a potential pathway for developing antiviral therapies, particularly against RNA viruses.[7]
-
Anticancer & Antimicrobial Activity: Fused heterocyclic systems containing the isoquinoline moiety are common in alkaloids with demonstrated antitumor, antibacterial, and antifungal properties.[3] Substituted quinolines and isoquinolines have shown a broad spectrum of biological effects, including antimicrobial and antineoplastic activity.[8][9]
-
Enzyme Inhibition: The rigid structure of the isoquinoline core makes it an excellent scaffold for designing specific enzyme inhibitors by orienting functional groups into binding pockets.[4]
The chlorine atom in 5-Chloroisoquinoline-1-carbonitrile is a key feature. Halogenated compounds are prevalent in pharmaceuticals, with chlorine chemistry being integral to over 88% of pharmaceuticals in the United States.[10] The chloro group can enhance binding affinity through halogen bonding, improve metabolic stability, and modulate the lipophilicity of the final drug candidate.
Synthesis & Handling
Representative Synthetic Approach
The following protocol for a related compound, 5-Amino-1-chloroisoquinoline, illustrates the transformation of a nitro-substituted precursor, which is a key step in many synthetic routes for functionalized isoquinolines.[11]
Protocol: Reduction of 1-Chloro-5-nitroisoquinoline [11]
-
Reaction Setup: Combine 1-chloro-5-nitroisoquinoline (1.0 eq), stannous chloride dihydrate (5.0 eq), and ethyl acetate in a round-bottom flask.
-
Reflux: Stir the mixture under a nitrogen atmosphere and heat to reflux for 3 hours. Causality: Stannous chloride (SnCl₂) is a classical reagent for the reduction of aromatic nitro groups to amines. The reaction is typically performed in an organic solvent like ethyl acetate under reflux to ensure sufficient reaction kinetics.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water.
-
Basification: Adjust the pH to approximately 10 using an aqueous sodium carbonate solution. Causality: Basification is critical to neutralize the acidic reaction mixture and deprotonate the newly formed aniline, making it soluble in the organic phase.
-
Extraction: Separate the organic layer. Extract the aqueous phase with additional ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting residue via column chromatography on silica gel to yield the final product, 5-Amino-1-chloroisoquinoline.[11]
Caption: Workflow for a representative reduction reaction.
Safety & Handling
As with any specialized laboratory chemical, proper handling is paramount. Hazard classifications for closely related isomers provide a strong basis for a cautious approach.[5][12]
| Hazard Type | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P264: Wash hands thoroughly after handling.[5] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[5][12] |
Self-Validating Protocol for Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14] Recommended storage is at room temperature.[4]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.[15]
Conclusion & Future Outlook
5-Chloroisoquinoline-1-carbonitrile stands as a high-value intermediate for the synthesis of novel chemical entities in drug discovery. Its defined structure, coupled with the versatile reactivity of the nitrile and the strategic placement of the chloro group, provides a robust platform for generating libraries of complex molecules. The established biological significance of the isoquinoline core ensures that derivatives of this compound will continue to be promising candidates for tackling a multitude of diseases. Future research will likely focus on leveraging this scaffold to develop highly selective inhibitors and probes for novel biological targets.
References
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Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Glucose. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
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Thulluri, C., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Note: This is a general reference for the principles of isoquinoline reactivity, a direct URL to a specific page is not available).
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American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved from [Link]
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Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. Retrieved from [Link]
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Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules. Retrieved from [Link]
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Bencze, G., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. Retrieved from [Link]
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CP Lab Safety. (n.d.). D-Glucose-2-13C, min 99 atom% 13C, min 98%, 250 mg. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloroisoquinoline-4-carbonitrile. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Chloroisoquinoline-1-carbonitrile. Retrieved from [Link]
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